2-Amino-3-fluoro-6-methylbenzoic acid

CAS No.: 1039981-89-9

Cat. No.: VC3346893

Molecular Formula: C8H8FNO2

Molecular Weight: 169.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1039981-89-9 |

|---|---|

| Molecular Formula | C8H8FNO2 |

| Molecular Weight | 169.15 g/mol |

| IUPAC Name | 2-amino-3-fluoro-6-methylbenzoic acid |

| Standard InChI | InChI=1S/C8H8FNO2/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3H,10H2,1H3,(H,11,12) |

| Standard InChI Key | IQPXEMQKUBIGKY-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=C(C=C1)F)N)C(=O)O |

| Canonical SMILES | CC1=C(C(=C(C=C1)F)N)C(=O)O |

Introduction

Chemical Structure and Identification

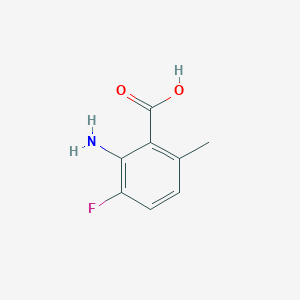

2-Amino-3-fluoro-6-methylbenzoic acid (C₈H₈FNO₂) features a benzoic acid core with three substituents: an amino group at position 2, a fluorine atom at position 3, and a methyl group at position 6. This specific arrangement of functional groups gives the compound its distinctive chemical properties and reactivity profile.

Structural Identifiers

The compound is represented by several standardized chemical identifiers that provide unambiguous structural information:

| Identifier Type | Value |

|---|---|

| Molecular Formula | C₈H₈FNO₂ |

| SMILES Notation | CC1=C(C(=C(C=C1)F)N)C(=O)O |

| InChI | InChI=1S/C8H8FNO2/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3H,10H2,1H3,(H,11,12) |

| InChIKey | IQPXEMQKUBIGKY-UHFFFAOYSA-N |

| ChemSpider ID | 24291809 |

| MDL Number | MFCD11183541 |

| Registry Number | 1039981-89-9 |

The compound's structure features a carboxylic acid group directly attached to the benzene ring, with the amino group ortho to the carboxylic acid, creating a potential site for intramolecular hydrogen bonding. The fluorine substituent is positioned meta to the carboxylic acid and ortho to the amino group, while the methyl group is located para to the amino group .

Physical Properties

Understanding the physical properties of 2-Amino-3-fluoro-6-methylbenzoic acid is essential for its handling, purification, and application in various chemical processes. The compound exhibits the following physical characteristics:

| Property | Value |

|---|---|

| Average Molecular Mass | 169.155 g/mol |

| Monoisotopic Mass | 169.053907 g/mol |

| Physical State | Solid (presumed based on similar compounds) |

| Color | Not specified in available data |

| Melting Point | Not available in current literature |

| Boiling Point | Not available in current literature |

Spectroscopic Properties

Mass spectrometry data for 2-Amino-3-fluoro-6-methylbenzoic acid reveals several characteristic adducts with their corresponding mass-to-charge ratios (m/z) and predicted collision cross-section (CCS) values:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 170.06119 | 133.2 |

| [M+Na]⁺ | 192.04313 | 144.1 |

| [M+NH₄]⁺ | 187.08773 | 140.1 |

| [M+K]⁺ | 208.01707 | 139.6 |

| [M-H]⁻ | 168.04663 | 133.2 |

| [M+Na-2H]⁻ | 190.02858 | 137.9 |

| [M]⁺ | 169.05336 | 134.4 |

| [M]⁻ | 169.05446 | 134.4 |

These spectroscopic properties are valuable for analytical identification and characterization of the compound in complex mixtures .

Chemical Reactivity and Structural Features

Amino Group

The primary amino group at position 2 is nucleophilic and can participate in a variety of reactions including acylation, alkylation, and diazotization. Its ortho positioning relative to the carboxylic acid creates potential for intramolecular hydrogen bonding, which may influence the compound's physical properties and reactivity.

Fluoro Substituent

The fluorine atom at position 3 introduces electronic effects that influence the reactivity of the aromatic ring. Fluorine, being highly electronegative, withdraws electron density through inductive effects while potentially donating electrons through resonance, creating a unique electronic distribution within the molecule.

Methyl Group

The methyl substituent at position 6 contributes to the lipophilicity of the molecule and may influence its solubility and partition coefficient. Additionally, it introduces steric effects that can impact the molecule's three-dimensional conformation.

Comparative Analysis with Isomeric Compounds

2-Amino-3-fluoro-6-methylbenzoic acid belongs to a family of isomeric compounds that share the same molecular formula (C₈H₈FNO₂) but differ in the arrangement of substituents on the benzoic acid core.

Comparison with 6-Amino-3-fluoro-2-methylbenzoic acid

6-Amino-3-fluoro-2-methylbenzoic acid (CAS: 1108666-12-1) is an isomer with the same molecular weight (169.153 g/mol) but with a different arrangement of substituents. In this isomer, the amino group is at position 6, the fluoro at position 3, and the methyl group at position 2 .

| Property | 6-Amino-3-fluoro-2-methylbenzoic acid |

|---|---|

| Density | 1.4±0.1 g/cm³ |

| Boiling Point | 320.1±42.0 °C at 760 mmHg |

| Flash Point | 147.4±27.9 °C |

| LogP | 2.10 |

This different arrangement of substituents likely results in distinct chemical reactivity and physical properties compared to 2-Amino-3-fluoro-6-methylbenzoic acid.

Comparison with 3-Amino-2-fluoro-6-methylbenzoic acid

Another related isomer is 3-Amino-2-fluoro-6-methylbenzoic acid, which has the amino group at position 3, the fluorine at position 2, and the methyl group at position 6 . The reactivity of this isomer would differ significantly due to the altered electronic effects resulting from the different arrangement of substituents.

Future Research Directions

Several avenues for future research on 2-Amino-3-fluoro-6-methylbenzoic acid can be identified:

Improved Synthetic Routes

Developing efficient, high-yielding synthetic methods for 2-Amino-3-fluoro-6-methylbenzoic acid would be valuable. Research could focus on adapting the nucleophilic fluorination methods described by Ozerskaya et al. (2022) for this specific compound .

Detailed Characterization

Comprehensive characterization of the physical, spectroscopic, and crystallographic properties of 2-Amino-3-fluoro-6-methylbenzoic acid would enhance our understanding of this compound and facilitate its use in various applications.

Exploration of Reactivity

Investigating the reactivity of 2-Amino-3-fluoro-6-methylbenzoic acid, particularly the interplay between its multiple functional groups, could reveal unique chemical transformations and applications.

Biological Activity Assessment

Evaluating the biological activity and potential medicinal applications of 2-Amino-3-fluoro-6-methylbenzoic acid and its derivatives could uncover new therapeutic opportunities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume